
(1s)-1-(1,3-Thiazol-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1s)-1-(1,3-Thiazol-2-yl)propan-1-amine is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(1,3-Thiazol-2-yl)propan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the propan-1-amine group. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of a β-keto ester with a thiourea under acidic conditions. The resulting thiazole can then be functionalized to introduce the propan-1-amine group through various organic reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
(1s)-1-(1,3-Thiazol-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various alkylated or acylated derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1s)-1-(1,3-Thiazol-2-yl)propan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in π-π interactions and hydrogen bonding, which could be crucial for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(1s)-1-(1,3-Thiazol-2-yl)ethan-1-amine: Similar structure but with an ethyl group instead of a propyl group.
(1s)-1-(1,3-Thiazol-2-yl)butan-1-amine: Similar structure but with a butyl group instead of a propyl group.
(1s)-1-(1,3-Thiazol-2-yl)methan-1-amine: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
The uniqueness of (1s)-1-(1,3-Thiazol-2-yl)propan-1-amine lies in its specific structural features, which can influence its reactivity and interactions with other molecules. The propan-1-amine group provides a balance between hydrophobic and hydrophilic properties, potentially enhancing its solubility and bioavailability compared to its shorter or longer chain analogs.
特性
分子式 |
C6H10N2S |
|---|---|
分子量 |
142.22 g/mol |
IUPAC名 |
(1S)-1-(1,3-thiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C6H10N2S/c1-2-5(7)6-8-3-4-9-6/h3-5H,2,7H2,1H3/t5-/m0/s1 |
InChIキー |
YKGZPHYTHVAUGN-YFKPBYRVSA-N |
異性体SMILES |
CC[C@@H](C1=NC=CS1)N |
正規SMILES |
CCC(C1=NC=CS1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate](/img/structure/B13044246.png)
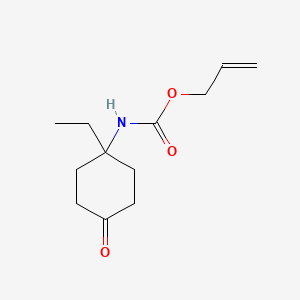
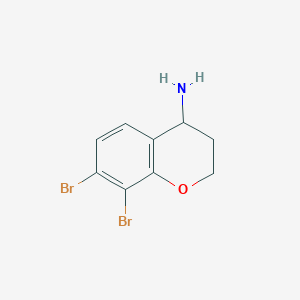
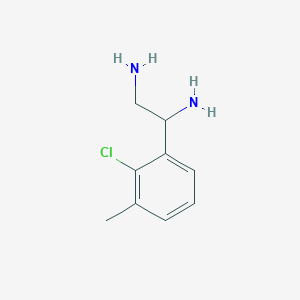
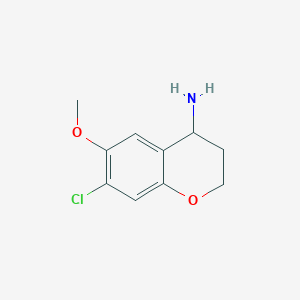
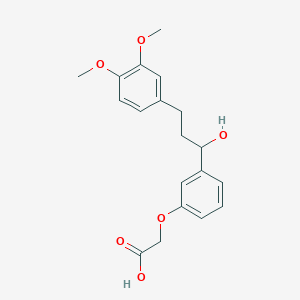
![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13044286.png)
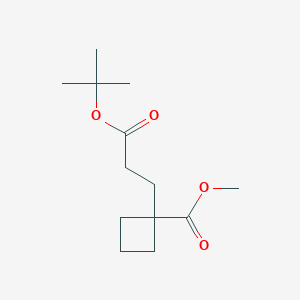
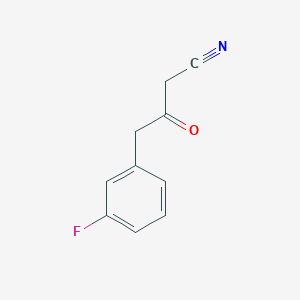
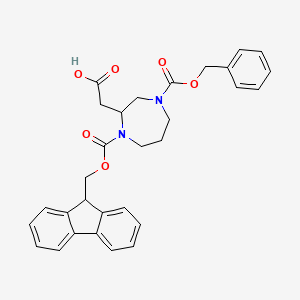
![Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13044307.png)
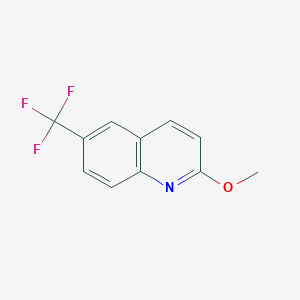
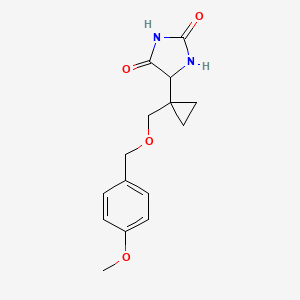
![tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13044323.png)
